2-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)ethan-1-ol
Overview
Description
2-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)ethan-1-ol, or 4-methyl-5-sulfanyl-4H-1,2,4-triazole (MST), is a sulfur-containing heterocyclic compound that has been widely studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. MST has been found to possess a variety of biological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer properties. In addition, MST has been investigated for its ability to modulate key metabolic pathways involved in energy metabolism, glucose homeostasis, and lipid metabolism. This review provides an overview of the synthesis of MST, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Scientific Research Applications
Triazole Derivatives in Drug Development
Triazoles, including the specific compound 2-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)ethan-1-ol, have gained significant attention in pharmaceutical research due to their broad range of biological activities. A patent review covering the years 2008-2011 highlights the importance of triazole derivatives, including 1H-1,2,3-, 2H-1,2,3-, 1H-1,2,4- and 4H-1,2,4-triazoles, in the development of new drugs. These compounds are explored for their anti-inflammatory, antimicrobial, antitumoral, and antiviral properties, among others. The review emphasizes the need for new, efficient syntheses that consider green chemistry principles and address emerging diseases and resistant bacterial strains (Ferreira et al., 2013).
Biological Features and Synthesis Methods
The biological features of new 1,2,4-triazole derivatives have been the subject of extensive research, with a focus on developing more rational synthesis methods for these biologically active substances. These compounds exhibit a wide range of activities, including antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral effects. The research direction is geared towards various chemical modeling of 1,2,4-triazoles and exploring their derivatives for potential therapeutic uses (Ohloblina, 2022).
Synthetic Routes and Chemical Reactivities
A comprehensive review on the synthetic routes for 1,4-disubstituted 1,2,3-triazoles outlines the diverse applications of these heterocyclic compounds in drug discovery and other fields. The copper(I) catalyzed regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles, known as one of the key click reactions, has been highlighted for its simplicity, high yield, and selectivity. This synthesis method facilitates the development of new biologically active 1,2,3-triazoles (Kaushik et al., 2019).
Environmental and Industrial Applications
Beyond pharmaceutical applications, triazole derivatives are explored for their potential in environmental and industrial contexts. For instance, advancements in triazole synthesis emphasize eco-friendly procedures, including the use of microwave irradiation and novel, recoverable catalysts. These methodologies aim to produce 1,2,3-triazoles efficiently, with applications extending to the industrial synthesis of drugs and other materials, showcasing the versatility and broad applicability of triazole compounds (de Souza et al., 2019).
properties
IUPAC Name |
3-(2-hydroxyethyl)-4-methyl-1H-1,2,4-triazole-5-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3OS/c1-8-4(2-3-9)6-7-5(8)10/h9H,2-3H2,1H3,(H,7,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPGYYARFNDZAOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)ethan-1-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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